Product packaging for aluminum ethoxyethoxyethoxide(Cat. No.:CAS No. 70815-16-6)

aluminum ethoxyethoxyethoxide

Cat. No.: B1517537
CAS No.: 70815-16-6
M. Wt: 426.5 g/mol
InChI Key: OEJSTGAKVVRHER-UHFFFAOYSA-N
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Description

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques provide a window into the molecular world, offering detailed information about the connectivity and environment of atoms within the aluminum ethoxyethoxyethoxide molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of each atom.

¹H and ¹³C NMR: These techniques are fundamental for characterizing the organic ethoxyethoxyethoxide ligands. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra would reveal the connectivity of the carbon and hydrogen atoms within the ethoxyethoxy groups. While specific data for this compound is not readily available in the provided search results, analogous studies on similar aluminum alkoxides, such as aluminum 2-methoxyethoxide, have shown that these compounds can exist as internally coordinated dimers in solution. researchgate.net For related aluminum complexes, ¹H and ¹³C NMR have been instrumental in characterizing the organic ligands. researchgate.net

²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al NMR provides crucial information about the coordination environment of the aluminum center. huji.ac.ilresearchgate.net The chemical shift in ²⁷Al NMR is highly sensitive to the coordination number of the aluminum atom. huji.ac.ilresearchgate.net Generally, tetrahedral aluminum (AlO₄) resonates at higher frequencies (around 50-80 ppm), while octahedral aluminum (AlO₆) appears at lower frequencies (around 0-10 ppm). acs.orgnih.govresearchgate.net Pentacoordinate aluminum species have also been identified, often exhibiting chemical shifts between those of tetrahedral and octahedral aluminum. researchgate.netacs.org For instance, a study on an aluminum alkoxydisilanolate complex revealed a pentacoordinated aluminum center in the solid state, which converted to a tetracoordinated species in solution, as indicated by its ²⁷Al NMR spectrum. researchgate.net The line width of the ²⁷Al NMR signal can also be informative; highly symmetric environments lead to sharper lines, whereas asymmetric environments result in broader signals. huji.ac.il

NMR Nucleus Typical Information Obtained Relevance to this compound
¹H Connectivity of hydrogen atoms in the organic ligands.Elucidates the structure of the ethoxyethoxy chains.
¹³C Carbon framework of the organic ligands.Confirms the structure of the ethoxyethoxy groups.
²⁷Al Coordination number and symmetry of the aluminum center. huji.ac.ilresearchgate.netDetermines whether the aluminum is, for example, tetra-, penta-, or hexa-coordinated, providing insight into the compound's aggregation state (e.g., monomer, dimer). researchgate.net

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a unique "fingerprint" that can be used for identification and structural analysis.

IR Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the vibrations of the C-O and Al-O bonds. Studies on similar aluminum alkoxides have identified characteristic Al-O stretching frequencies in the region of 500-700 cm⁻¹. acs.org The presence of bands related to the ether linkages (C-O-C) in the ethoxyethoxy ligand would also be a key feature. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For related aluminum alkoxides like aluminum isopropoxide, Raman spectra have been used to distinguish between different molecular forms, such as trimers and dimers. researchgate.net

Spectroscopic Technique Key Vibrational Modes Expected Wavenumber Range (cm⁻¹) Structural Insights
Infrared (IR) Al-O stretching500 - 700 acs.orgConfirms the presence of aluminum-oxygen bonds.
C-O stretching1000 - 1200Characteristic of the ethoxyethoxy ligands.
C-H stretching2800 - 3000Confirms the presence of the alkyl chains.
Raman Symmetric Al-O vibrationsVariesCan help determine the degree of association (e.g., dimer, trimer). researchgate.net

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and assessing its purity. For this compound, MS would be used to verify the expected molecular mass. Studies on other aluminum alkoxides, such as aluminum isopropoxide, have shown that the vapor phase can consist of associated species like tetramers, trimers, and dimers, which can be identified through their mass spectra. researchgate.net The fragmentation patterns observed in the mass spectrum can also provide structural information about the compound. researchgate.net

Solid-State Structural Determination Methodologies

While solution-state techniques provide information about the compound's structure in a solvent, solid-state methods reveal the precise arrangement of atoms in the crystalline form.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. ntu.edu.tw The resulting diffraction pattern is a fingerprint of the crystalline phases present. ntu.edu.tw For this compound, PXRD would be used to confirm the crystallinity of a synthesized powder, identify the specific crystalline phase, and assess its purity. The positions and intensities of the peaks in the PXRD pattern are characteristic of the compound's crystal structure. researchgate.netresearchgate.net By comparing the experimental pattern to a database or a pattern calculated from single-crystal data, one can confirm the identity of the material. govinfo.govicdd.com

Theoretical and Computational Chemistry Approaches

To overcome the challenges in experimental characterization and to gain deeper insights into the molecular properties of this compound, theoretical and computational methods are invaluable tools.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and bonding of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can provide detailed information about the bond lengths, bond angles, and the nature of the aluminum-oxygen bonds.

DFT studies on related aluminum alkoxide complexes have been instrumental in understanding their reactivity, for example, as initiators in ring-opening polymerization reactions. researchgate.netresearchgate.netescholarship.org These studies often analyze the electronic and steric effects of the alkoxide substituents on the catalytic activity. The calculations can reveal the charge distribution within the molecule, highlighting the electrophilic nature of the aluminum center and the nucleophilic character of the alkoxide oxygen.

The bonding in aluminum alkoxides can be analyzed using various DFT-based techniques, such as Natural Bond Orbital (NBO) analysis. This analysis provides information on the hybridization of atomic orbitals and the nature of the donor-acceptor interactions between the ligands and the aluminum center. For this compound, NBO analysis would likely show strong σ-bonding between aluminum and the alkoxide oxygen, with additional dative interactions from the ether oxygens to the aluminum center.

A hypothetical DFT study on a monomeric aluminum tris(2-(2-ethoxyethoxy)ethoxide) complex would likely predict a coordination number of at least 5 for the aluminum atom, with the ether oxygens participating in the coordination sphere. The calculated bond lengths and angles would provide a basis for understanding the steric and electronic interactions within the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for a Monomeric Aluminum Tris(2-(2-ethoxyethoxy)ethoxide) Complex

ParameterPredicted Value
Al-O (alkoxide) bond length~1.75 Å
Al-O (ether) bond length~2.0 - 2.2 Å
O-Al-O bond angle (alkoxide-alkoxide)~100-110°
O-Al-O bond angle (alkoxide-ether)~80-90°
Coordination Number of Al5 or 6

Note: These values are estimations based on DFT studies of similar aluminum alkoxide complexes with chelating ligands.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility, solvent effects, and dynamic processes of molecules.

For this compound, MD simulations can be employed to explore its conformational landscape. The flexible ethoxyethoxy chains of the ligands can adopt numerous conformations, and MD simulations can help identify the most stable or frequently occurring ones. These simulations can also shed light on the dynamic nature of the coordination of the ether oxygens to the aluminum center, which may be a fluxional process. nih.gov

MD simulations of aluminum complexes in solution can also be used to study their interactions with solvent molecules and their aggregation behavior. For instance, simulations could predict whether this compound is more likely to exist as a monomer or to form oligomers in a given solvent. The radial distribution functions (RDFs) obtained from MD simulations can provide information about the coordination of solvent molecules around the aluminum complex and the distances between different parts of the molecule. researchgate.netplos.org

In the context of related systems, MD simulations have been used to study the binding of aluminum ions to peptides, revealing details about the coordination environment and its effect on the peptide's structure. plos.orgnih.gov While the system is different, the principles of simulating the coordination and conformational dynamics are transferable to aluminum alkoxide complexes.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

PropertyInformation Gained from MD Simulations
Conformational FlexibilityIdentification of low-energy conformers of the ethoxyethoxy chains.
Coordination DynamicsAnalysis of the stability and exchange of coordinated ether oxygens.
Solvation StructureUnderstanding the arrangement of solvent molecules around the complex.
Aggregation BehaviorPrediction of the tendency to form dimeric or higher oligomeric species in solution.
Radius of GyrationA measure of the compactness of the molecule over time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39AlO9 B1517537 aluminum ethoxyethoxyethoxide CAS No. 70815-16-6

Properties

IUPAC Name

tris[2-(2-ethoxyethoxy)ethoxy]alumane
Source PubChem
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InChI

InChI=1S/3C6H13O3.Al/c3*1-2-8-5-6-9-4-3-7;/h3*2-6H2,1H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSTGAKVVRHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCO[Al](OCCOCCOCC)OCCOCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39AlO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015120
Record name Aluminum, tris(2-(2-ethoxyethoxy-kappaO)ethanolato-kappaO)-
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Molecular Weight

426.5 g/mol
Source PubChem
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CAS No.

70815-16-6
Record name Tris[2-(2-ethoxyethoxy-κO)ethanolato-κO]aluminum
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Record name Aluminum, tris(2-(2-ethoxyethoxy-kappaO)ethanolato-kappaO)-
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Record name Aluminum, tris[2-(2-ethoxyethoxy-.kappa.O)ethanolato-.kappa.O]-
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Record name Aluminum, tris(2-(2-ethoxyethoxy-kappaO)ethanolato-kappaO)-
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Synthesis and Precursor Design for Aluminum Ethoxyethoxyethoxide and Analogs

Methodologies for Aluminum Alkoxide Synthesis

The production of aluminum alkoxides can be achieved through several synthetic routes, each offering distinct advantages and challenges related to reaction conditions, purity of the product, and scalability. The selection of a particular method is often dictated by the desired properties of the final product and the reactivity of the alcohol.

Direct Alcoholysis Routes

The most direct and industrially significant method for synthesizing aluminum alkoxides is the direct reaction of aluminum metal with an alcohol. This process, known as direct alcoholysis, involves the reaction of high-purity aluminum with the corresponding alcohol, often in the presence of a catalyst to overcome the passivating oxide layer on the aluminum surface.

Al(s) + 3 HOCH₂CH₂OCH₂CH₂OCH₂CH₃ → Al(OCH₂CH₂OCH₂CH₂OCH₂CH₃)₃ + 3/2 H₂(g)

ParameterValue/Condition
Reactants Aluminum, 2-(2-ethoxyethoxy)ethanol
Solvent Xylene
Catalyst Iodine (or other activators)
Temperature 120-140 °C
Product Aluminum tris(2-(2-ethoxyethoxy)ethoxide)

Transmetalation Approaches

Transmetalation, or exchange reaction, provides an alternative route to aluminum alkoxides, particularly when direct alcoholysis is not feasible or when high-purity products are required. This method typically involves the reaction of an aluminum halide, most commonly aluminum trichloride (B1173362) (AlCl₃), with a pre-formed alkali metal alkoxide.

The synthesis would proceed in two conceptual steps. First, the sodium salt of the alcohol is prepared by reacting 2-(2-ethoxyethoxy)ethanol with a strong base like sodium metal or sodium hydride. Subsequently, this sodium alkoxide is reacted with aluminum trichloride in an appropriate organic solvent. The driving force for this reaction is the formation of a stable salt, such as sodium chloride (NaCl), which precipitates from the reaction mixture.

Na(s) + HOCH₂CH₂OCH₂CH₂OCH₂CH₃ → Na(OCH₂CH₂OCH₂CH₂OCH₂CH₃) + 1/2 H₂(g) 3 Na(OCH₂CH₂OCH₂CH₂OCH₂CH₃) + AlCl₃ → Al(OCH₂CH₂OCH₂CH₂OCH₂CH₃)₃ + 3 NaCl(s)

This method avoids the direct use of aluminum metal and can be advantageous for producing mixed-ligand systems. However, it requires stoichiometric amounts of alkali metal alkoxides and the complete removal of the salt byproduct is crucial for achieving high purity.

Solvothermal and Hydrothermal Synthetic Pathways

Solvothermal and hydrothermal methods involve chemical reactions in a closed system, such as an autoclave, where solvents are brought to elevated temperatures and pressures. These conditions can significantly alter the reactivity of precursors and lead to the formation of crystalline materials with controlled morphologies.

In the context of aluminum alkoxide synthesis, a solvothermal approach would involve heating a mixture of an aluminum source (e.g., aluminum powder, aluminum isopropoxide) and 2-(2-ethoxyethoxy)ethanol in a suitable organic solvent above its boiling point. The increased pressure and temperature can facilitate the dissolution of the aluminum precursor and its reaction with the alcohol. This method is particularly useful for synthesizing complex or mixed-metal alkoxides and can provide access to novel molecular structures. While specific examples for aluminum ethoxyethoxyethoxide are not prevalent in literature, the general principles of solvothermal synthesis are widely applied to metal alkoxides.

MethodPrecursorsSolventTypical TemperatureTypical Pressure
Solvothermal Aluminum powder, Al(OⁱPr)₃Toluene, Xylene150-250 °C> 1 atm
Hydrothermal Aluminum salts (Al(NO₃)₃)Water/Alcohol mix100-200 °C> 1 atm

Activated Aluminum Reaction Conditions

The primary challenge in the direct synthesis of aluminum alkoxides from aluminum metal is the presence of a thin, tenacious layer of aluminum oxide (Al₂O₃) on the metal surface. This layer passivates the metal and inhibits its reaction with alcohols. Therefore, activation of the aluminum is a critical step.

Several methods can be employed to activate the aluminum:

Mechanical Activation: Grinding the aluminum into a fine powder increases the surface area and can create fresh, unoxidized surfaces.

Chemical Activation: The use of activators or catalysts is the most common approach. Small amounts of iodine (I₂), mercury(II) chloride (HgCl₂), or a pre-existing amount of the aluminum alkoxide product can disrupt the oxide layer and initiate the reaction. For instance, iodine reacts with aluminum to form aluminum iodide (AlI₃), which can then react with the alcohol, generating the alkoxide and hydrogen iodide (HI), which further promotes the reaction.

Amalgamation: Treating the aluminum with a mercury salt to form an amalgam on the surface is a highly effective activation method, although it is less favored due to the toxicity of mercury.

The choice of activation method depends on the scale of the reaction, the desired purity, and environmental and safety considerations.

Ligand Design and Precursor Selection Strategies for Polyether Alkoxides

The properties of aluminum alkoxides are profoundly influenced by the organic groups attached to the aluminum-oxygen bond. The selection of the alcohol precursor is therefore a key aspect of designing functional alkoxides.

Importance of Ethoxyethoxyethanol as a Precursor Ligand

2-(2-Ethoxyethoxy)ethanol is a bidentate ligand, meaning it has two potential coordination sites for the aluminum center: the terminal hydroxyl group and one of the ether oxygen atoms. This ability to form a chelate ring with the aluminum atom imparts several important characteristics to the resulting this compound complex.

The chelation effect enhances the thermodynamic stability of the aluminum alkoxide. The formation of a five- or six-membered ring upon coordination of the ether oxygen to the aluminum center reduces the coordinative unsaturation of the aluminum atom. This can lead to the formation of monomeric or dimeric species in solution, in contrast to the larger oligomers often formed by simple aluminum alkoxides like aluminum isopropoxide. This lower degree of oligomerization can improve the solubility and volatility of the alkoxide, which are desirable properties for its use in sol-gel processes and as a precursor for chemical vapor deposition (CVD).

The presence of the flexible ether chain also influences the physical properties of the material, such as its viscosity and its decomposition behavior, making it a versatile precursor for the synthesis of tailored aluminum-based materials.

Impact of Ligand Steric and Electronic Properties on Synthesis Outcomes

The steric and electronic characteristics of the ligands are pivotal in dictating the structure and reactivity of the resulting aluminum alkoxide complexes. In the case of this compound and its analogs, the presence of the ether oxygen within the alkoxide chain introduces significant effects.

The ether-alkoxide ligands, such as 2-methoxyethanol (B45455) and 2-ethoxyethanol, can act as chelating and bridging ligands. rice.edu This chelation leads to the potential for the aluminum center to adopt a higher coordination number than the typical tetrahedral geometry observed in simple aluminum alkoxides. rice.edu For instance, with ligands like 2-methoxyethanol, dimeric structures are formed in the solid state where the aluminum atom is five-coordinate, existing in a distorted trigonal-bipyramidal geometry. researchgate.net In solution, an equilibrium often exists between a four-coordinate and a five-coordinate isomer. rice.eduresearchgate.net This equilibrium is influenced by several factors, including the steric bulk of the substituents on the aluminum and the basicity of the ether donor group. rice.edu

The electronic properties of the ligand, specifically the electron-donating nature of the ether oxygen, influence the Lewis acidity of the aluminum center. This, in turn, can affect the catalytic activity of the complex if it is to be used as a catalyst, for example, in polymerization reactions. nih.gov The intramolecular interaction between the ether oxygen and the aluminum center is, however, surprisingly weak and is significantly influenced by steric hindrance from the other ligands on the aluminum. rice.edu

A study on various ether-alkoxide ligands has shown that the relative donor ability can be counterintuitive, with thioethers showing stronger coordination than ethers, which in turn are stronger than amines. rice.edu This highlights the complex interplay of steric and electronic factors in determining the final structure and properties of these aluminum complexes.

Table 1: Impact of Ligand Properties on Aluminum Alkoxide Structure

LigandAluminum SubstituentCoordination in Solid StateCoordination in SolutionKey FindingsReference
2-MethoxyethanolMethyl5-coordinate dimerEquilibrium between 4- and 5-coordinateDistorted trigonal-bipyramidal geometry. researchgate.net rice.eduresearchgate.net
2-Methoxyethanoltert-Butyl5-coordinate dimerEquilibrium between 4- and 5-coordinateSteric bulk of the alkyl group affects the Al-O(ether) bond distance. rice.edu rice.edu
2-Methoxy-2-propanolDimethyl5-coordinate dimerEquilibrium between 4- and 5-coordinateFive-coordinate isomer is favored at lower temperatures. researchgate.net researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of aluminum alkoxide synthesis, these principles manifest in several ways.

A key aspect is the choice of starting materials and solvents. The direct reaction of aluminum metal with the corresponding alcohol, in this case, 2-(2-ethoxyethoxy)ethanol, is a common synthetic route. mdpi.com This method can be considered atom-economical as it directly incorporates the desired ligand. The reaction between aluminum and an alcohol like isopropanol (B130326) to form aluminum isopropoxide is known to produce only hydrogen gas as a byproduct, which is a relatively benign substance. mdpi.com The unreacted alcohol and any alcohol produced during subsequent hydrolysis can often be recovered and reused, further enhancing the green credentials of the process. mdpi.com

The use of hazardous catalysts is another area of concern. While some traditional methods for synthesizing aluminum alkoxides have employed catalysts like mercuric chloride, greener alternatives are sought. google.com For instance, the use of a titanium halide catalyst has been reported for the synthesis of aluminum alkoxides from higher carbon number alcohols. frontiersin.org

Furthermore, the development of solvent-free reaction conditions or the use of environmentally benign solvents is a core principle of green chemistry. While the synthesis of aluminum ethoxide has been reported using ethyl acetate (B1210297) as a solvent google.com, research into solvent-free methods or the use of the alcohol reactant as the solvent itself is an active area of interest. The synthesis of nano-alumina, a downstream product of aluminum alkoxides, has been reported using eco-friendly processes, such as employing colophony extract as a source of carboxylic acids in the modification of alumoxanes derived from aluminum alkoxides. nih.gov

Table 2: Green Chemistry Approaches in Aluminum Alkoxide Synthesis

Green Chemistry PrincipleApplication in Aluminum Alkoxide SynthesisExampleReference
Atom EconomyDirect reaction of aluminum with alcohol.2 Al + 6 ROH → 2 Al(OR)₃ + 3 H₂ mdpi.com
Safer Solvents/CatalystsUse of less toxic catalysts and solvents.Titanium halide catalyst instead of mercury compounds. frontiersin.org google.comfrontiersin.org
Renewable FeedstocksUse of bio-based modifying agents.Colophony extract for functionalized nano-alumina. nih.gov nih.gov
Waste ReductionRecovery and reuse of unreacted alcohol.Distillation and reuse of isopropanol. mdpi.com mdpi.com

Scale-Up Considerations for Laboratory Syntheses

The transition of a laboratory-scale synthesis of this compound to an industrial production process involves several critical considerations. A key challenge in the synthesis of aluminum alkoxides is managing the exothermic nature of the reaction between aluminum and alcohol. orgsyn.org On a large scale, efficient heat removal is necessary to control the reaction rate and prevent runaway reactions. This may require specialized reactor designs with cooling jackets or internal cooling coils. orgsyn.org

Another important factor is the handling of the reactants and products. Aluminum alkoxides are sensitive to moisture and will readily hydrolyze. google.comwikipedia.org Therefore, the entire process must be conducted under anhydrous conditions, which can be challenging and costly on a large scale. The final product, this compound, would also need to be stored and transported under an inert, dry atmosphere.

The physical form of the aluminum reactant can also impact the reaction. While aluminum powder offers a high surface area for reaction, it can also pose a dust explosion hazard. Using aluminum shavings or chips can mitigate this risk, but may lead to slower reaction rates. google.com The choice of catalyst, if any, must also be considered for its cost, efficiency, and ease of separation from the final product on a large scale. frontiersin.org

Purification of the final product is another significant scale-up challenge. While laboratory-scale purification might involve distillation or recrystallization, these methods can be energy-intensive and complex at an industrial scale. orgsyn.org For instance, a process for preparing dialkylaluminum alkoxides notes that the reaction of trialkylaluminum with an aluminum alkoxide can be performed at or near ambient temperature, offering an economic advantage and a higher yield from the expensive trialkylaluminum starting material. orgsyn.org Such process optimizations are crucial for the economic viability of large-scale production.

Finally, the intended application of the this compound will dictate the required purity, which in turn affects the complexity and cost of the scale-up process. For example, its use as a precursor for high-purity alumina (B75360) would necessitate stringent control over impurities. mdpi.com

Chemical Properties and Reactivity

Thermal Decomposition Analysis

The thermal decomposition of aluminum alkoxides typically occurs in the range of 100–300 °C. wikipedia.org This process can lead to the formation of nanosized powders of aluminum oxide or metallic phases, depending on the conditions. wikipedia.org The thermal decomposition of aluminum hydroxides, which are products of hydrolysis, proceeds through various stages, forming different transition aluminas like gamma- and alpha-alumina at specific temperatures. scielo.brresearchgate.net For example, the decomposition of aluminum hydroxyacetate forms gamma-Al₂O₃ at 300°C and alpha-Al₂O₃ at 1050°C. scielo.br

Hydrolysis and Condensation Reactions

Aluminum alkoxides are sensitive to water and undergo hydrolysis. wikipedia.org This reaction leads to the formation of aluminum hydroxides and the corresponding alcohol. wikipedia.org The hydrolysis process is often complex and can lead to the formation of various intermediate species, including polymeric aluminum complexes. researchgate.net The rate and extent of hydrolysis can be influenced by factors such as pH, temperature, and the presence of other coordinating ligands. uu.nl Homogeneous hydrolysis can be achieved through methods like the thermal decomposition of urea, which coordinates to the Al³⁺ ion. nih.gov The hydrolysis of aluminum composites can be utilized for the on-demand generation of hydrogen. polimi.itmdpi.com

Reactivity and Reaction Mechanisms

Lewis Acidity and Electrophilic Behavior of Aluminum Ethoxyethoxyethoxide

The aluminum center in this compound is electron-deficient, rendering the compound a classic Lewis acid. This acidity arises from the empty p-orbital on the aluminum atom, which can readily accept electron density from Lewis bases. The high oxophilicity of aluminum is a significant factor in its electrophilic behavior. acs.org This property allows it to activate and react with a variety of nucleophilic substrates, particularly those containing oxygen or other electronegative atoms.

The electrophilic nature of aluminum alkoxides is fundamental to their role as catalysts in numerous organic reactions. For instance, aluminum triflate, an aluminum-based Lewis acid, has been shown to be an efficient catalyst for the ring-opening of epoxides. uj.ac.za Similarly, aluminum-salen complexes act as bifunctional Lewis acid-base catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide. rsc.org The Lewis acidic aluminum center activates the epoxide, making it more susceptible to nucleophilic attack. acs.orgrsc.org While research may not always specify this compound, the principles of Lewis acidity are broadly applicable across aluminum compounds. acs.orguj.ac.zarsc.org The inductive effects of the ligands attached to the aluminum can modulate its Lewis acidity; for example, strongly electron-withdrawing groups can enhance the oxophilic nature of the metal center, creating more powerful catalysts. acs.org

Hydrolytic Stability and Controlled Hydrolysis Pathways

The general hydrolysis reaction can be represented as: Al(OR)₃ + 3H₂O → Al(OH)₃ + 3ROH

However, the hydrolysis of aluminum alkoxides is often difficult to control due to its rapid kinetics. researchgate.net The modification of the alkoxide ligands, as in the case of this compound with its chelating-like ethoxyethoxy group, can help to adjust and moderate this reactivity. rsc.org Such modifications are crucial for controlling the subsequent condensation reactions and influencing the properties of the final material. rsc.orgcas.cz

The rate and pathway of hydrolysis are profoundly influenced by reaction conditions, particularly the concentration of water and the nature of the solvent. cas.cznanomedicine-rj.com The hydrolysis of aluminum alkoxides is typically carried out in an alcoholic solvent, which is miscible with both the alkoxide and water. nanomedicine-rj.com The kinetics of hydrolysis can be controlled by the water-to-alkoxide molar ratio (h).

For instance, studies on modified aluminum alkoxides have shown that transparent monolithic gels can be prepared by carefully controlling the addition of water. In one study, a solution of an aluminum aminoalkoxide in 2-methoxyethanol (B45455) remained clear up to the addition of 18 mole equivalents of water. cas.cz The solvent can also play a role in the structure of the resulting material. Research comparing the hydrolysis of Al(OCH₂CH₂OCH₂CH₂OCH₃)₃ with that of aluminum 2-butoxide found that the former resulted in alumina (B75360) with a significantly lower surface area and smaller pore size. researchgate.net

Table 1: Influence of Precursor on Alumina Properties via Sol-Gel Process

Precursor Resulting Alumina Surface Area (SBET) Resulting Alumina Particle Size Reference
Al(OCH₂CH₂OCH₂CH₂OCH₃)₃ Lower surface area Larger particle size researchgate.net

This table illustrates how the choice of alkoxide ligand influences the physical properties of the final alumina product after hydrolysis and calcination.

The hydrolysis of this compound is not a simple monomeric transformation but a complex process involving polycondensation reactions. The initial hydrolysis products, aluminum hydroxide (B78521) alkoxides [Al(OH)ₓ(OR)₃₋ₓ], are highly reactive and readily undergo condensation to form Al-O-Al bridges, releasing water or alcohol. This leads to the formation of oligomeric and eventually polymeric oxo-alkoxide species. rsc.org

This process is the foundation of sol-gel technology, where a colloidal suspension (sol) gradually evolves into a three-dimensional inorganic network (gel). wikipedia.org The structure of this network can range from discrete particles to continuous polymers. wikipedia.org During the hydrolysis of aluminum alkoxides, intermediate crystalline phases such as boehmite (AlO(OH)) often form, which can then be converted to various phases of alumina (e.g., γ-alumina) upon calcination. researchgate.netcas.cznanomedicine-rj.com The controlled formation of these oligomeric and polymeric species is essential for tailoring the porosity, surface area, and phase of the final ceramic material. cas.cznanomedicine-rj.com

Alcoholysis and Ligand Exchange Reactions

This compound can undergo alcoholysis, a transesterification reaction where its alkoxide ligands are exchanged with other alcohol groups. rsc.org This ligand exchange is an equilibrium process driven by factors such as the relative acidity and concentration of the alcohols and the potential for forming more stable products.

The general reaction is: Al(OR)₃ + 3 R'OH ⇌ Al(OR')₃ + 3 ROH

This reactivity is important for modifying aluminum alkoxide precursors to fine-tune their properties for specific applications, such as sol-gel synthesis. rsc.orgresearchgate.net Ligand exchange reactions are fundamental transformations for metal complexes. libretexts.orgchemguide.co.uk The rate of these exchanges can vary dramatically depending on the metal ion and the ligands involved. libretexts.org For Al³⁺ complexes, water exchange rates are intermediate, falling between kinetically labile and inert complexes. libretexts.org The exchange mechanism can be dissociative, where a ligand first detaches, or associative, where the incoming ligand first binds to the metal center. libretexts.org The larger size of chloride ligands compared to water, for example, can lead to a change in coordination number during ligand exchange. savemyexams.com

Catalytic Applications in Polymer Chemistry

Depolymerization of Polyesters and Oligomeric Systems

Production of Macrocyclic Esters and Other Recycled Monomers

Aluminum alkoxide catalysts are pivotal in the ring-opening polymerization (ROP) of cyclic esters, a process that can lead to the formation of both linear polyesters and, under specific conditions, macrocyclic esters. Furthermore, these catalysts are instrumental in the chemical recycling of polyesters, facilitating their depolymerization back into valuable monomers.

The synthesis of macrocyclic esters via ROP of lactones using aluminum alkoxide catalysts is a significant area of research. The mechanism typically involves the coordination of the cyclic ester to the aluminum center, followed by nucleophilic attack of an alkoxide group, leading to ring opening and chain propagation. The formation of macrocycles versus linear polymers is often influenced by reaction conditions such as temperature, concentration, and the specific structure of the catalyst.

In the realm of chemical recycling, aluminum alkoxides have demonstrated effectiveness in the depolymerization of polyesters like polyethylene (B3416737) terephthalate (PET) and polylactic acid (PLA). This process allows for the recovery of the constituent monomers, which can then be purified and repolymerized, contributing to a circular economy for plastics. For instance, the glycolysis of PET in the presence of an aluminum alkoxide catalyst can yield bis(2-hydroxyethyl) terephthalate (BHET), a primary monomer for PET production.

Below are interactive data tables summarizing typical research findings for the ring-opening polymerization of lactide and the depolymerization of PET using aluminum alkoxide catalysts.

Table 1: Ring-Opening Polymerization of rac-Lactide with Aluminum Alkoxide Catalysts

CatalystMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)PDI
L¹AlOⁱPr100700.5951.15
L²AlOBn2001102981.05
(Salen)AlOⁱPr10013024>901.03-1.05
L³AlMe/BnOH20013024>90-

L¹, L², L³, and Salen represent different organic ligands. PDI refers to the Polydispersity Index.

Table 2: Depolymerization of PET using Aluminum Alkoxide Catalysts

CatalystSolventTemperature (°C)Time (h)Monomer Yield (%)
Aluminum IsopropoxideMethanol200464 (DMT), 63 (EG)
Aluminum IsopropoxideToluene/Methanol200488 (DMT), 87 (EG)
Modified Aluminum Tri-alkoxideNot specifiedNot specifiedNot specifiedNot specified

DMT: Dimethyl terephthalate, EG: Ethylene (B1197577) glycol.

Other Polymerization Reactions and Co-polymerization Systems

Aluminum alkoxides exhibit significant catalytic activity in the ring-opening polymerization of other cyclic monomers, most notably epoxides (oxiranes). The polymerization of epoxides, such as propylene oxide and ethylene oxide, using aluminum alkoxide-based catalysts can produce polyethers with well-defined molecular weights and narrow polydispersity. The presence of ether linkages in a ligand like ethoxyethoxyethoxide could potentially influence the catalyst's solubility and coordination environment, thereby affecting the polymerization kinetics and the properties of the resulting polyether.

Applications in Materials Science and Precursor Chemistry

Precursors for Sol-Gel Processes and Ceramic Material Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Aluminum ethoxyethoxyethoxide is an ideal precursor for such processes due to its controlled hydrolysis and condensation rates.

Hydrolysis: Al(OCH₂CH₂OCH₂CH₃)₃ + 3H₂O → Al(OH)₃ + 3CH₃CH₂OCH₂CH₂OH

Condensation: 2Al(OH)₃ → Al₂O₃ + 3H₂O

This method allows for the synthesis of alumina (B75360) with a high degree of purity and homogeneity. researchgate.net

Furthermore, this compound can be co-hydrolyzed with other metal alkoxides to produce mixed metal oxide materials. This approach enables the creation of complex oxides with tailored stoichiometries and properties. For instance, the synthesis of materials like aluminum titanate or aluminum zirconate can be achieved by using a mixture of the corresponding metal alkoxides. The use of heterometallic alkoxides as precursors often leads to more homogeneous final materials compared to using a mixture of individual metal alkoxides. ijnrd.org

Table 1: Examples of Mixed Metal Oxides Synthesized Using Aluminum Alkoxide Precursors

Mixed Metal OxideCo-precursorPotential Application
Aluminum Titanate (Al₂TiO₅)Titanium isopropoxideRefractory materials, thermal insulation
Aluminum Zirconate (Al₂ZrO₅)Zirconium n-propoxideDielectric materials, thermal barrier coatings
Gallium Aluminum Oxide (Ga₂-xAlxO₃)Gallium acetylacetonateSemiconductors, transparent conducting oxides nih.gov

A significant advantage of using this compound in sol-gel processes is the ability to control the morphology and porosity of the final ceramic material. By carefully managing reaction parameters such as pH, water-to-alkoxide ratio, solvent, and temperature, the size and shape of the resulting particles and the pore structure of the gel can be precisely engineered. dtic.milresearchgate.net

For example, a higher water-to-alkoxide ratio generally leads to faster hydrolysis and the formation of larger particles, which can result in a material with larger pores. Conversely, a slower, more controlled hydrolysis can produce finer particles and a microporous structure. The addition of structure-directing agents or templates can further refine the porous architecture, leading to materials with well-defined and uniform pore sizes. researchgate.net This level of control is crucial for applications where specific surface areas and pore volumes are required. yildiz.edu.tr

The ability to produce high-purity and structurally controlled alumina and mixed metal oxides makes this compound a valuable precursor for advanced ceramics. ceramicmanufacturing.netgelest.com These materials are used in a wide range of demanding applications, including electronic substrates, wear-resistant components, and biomedical implants, due to their excellent mechanical strength, thermal stability, and electrical insulation properties. ortechceramics.comferrotec.comsamaterials.com

Moreover, the porous alumina synthesized from this precursor is widely used as a catalytic support. mdpi.comchemicalbook.comthermofisher.com The high surface area and controlled porosity allow for the efficient dispersion of active metal catalysts, enhancing their activity and selectivity in various chemical reactions, such as in the Claus process for sulfur recovery and in hydrodesulfurization. chemicalbook.comresearchgate.net

Thin Film Deposition Techniques

This compound is also a key precursor in various thin-film deposition techniques, which are fundamental to the fabrication of microelectronics and protective coatings. azonano.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are processes where a thin film is grown on a substrate through chemical reactions of vapor-phase precursors. harvard.edu this compound, due to its volatility and thermal stability, can be used as a precursor for depositing thin films of aluminum oxide. azonano.com

In a typical CVD process, the precursor is introduced into a reaction chamber where it thermally decomposes on a heated substrate to form an alumina film. The properties of the film can be tailored by controlling the substrate temperature, precursor flow rate, and pressure. researchgate.net

ALD is a more refined technique that allows for atomic-level control over film thickness and conformality. wikipedia.orggelest.com It involves sequential, self-limiting surface reactions. For alumina deposition, a pulse of the aluminum precursor (like this compound) is introduced, which reacts with the substrate surface. Excess precursor is then purged, followed by a pulse of an oxygen source (e.g., water or ozone), which reacts with the adsorbed precursor layer to form a monolayer of alumina. This cycle is repeated to build up the film layer by layer. ugent.benih.govjyu.fi

Table 2: Comparison of Deposition Parameters for Aluminum Alkoxide Precursors in ALD

PrecursorDeposition Temperature (°C)Growth per Cycle (Å/cycle)Co-reactant
Aluminum tri-sec-butoxide (ATSB)100 - 2001.0 - 1.4Water, Oxygen Plasma ugent.bejyu.fi
Aluminum tri-isopropoxide (TIPA)150 - 250~1.2Water nih.gov
Trimethylaluminum (TMA)150 - 300~1.0Water jyu.fi

Aerosol deposition is a technique for forming dense ceramic films at room temperature by spraying an aerosol of fine ceramic particles onto a substrate at high velocity. scispace.com While this method typically uses pre-synthesized ceramic powders, precursor solutions containing this compound can be used in related aerosol-assisted chemical vapor deposition (AACVD) or spray pyrolysis processes. researchgate.net

In these methods, a solution of the precursor is atomized to form an aerosol, which is then directed towards a heated substrate. The precursor decomposes upon contact with the hot surface, forming a dense and adherent oxide film. This technique offers a cost-effective way to coat large and complex-shaped substrates with ceramic films. researchgate.net

Fabrication of Dielectric and Resistance Films

This compound serves as a valuable precursor in the fabrication of thin alumina (Al2O3) films, which are widely utilized for their dielectric and resistive properties in electronic components. The sol-gel process is a common method for depositing these films, where an aluminum alkoxide precursor, such as this compound, is hydrolyzed and condensed to form a stable sol. This sol can then be applied to a substrate by techniques like spin-coating to create a uniform, thin film.

The resulting alumina films are typically amorphous and exhibit excellent insulating properties. Research on alumina films derived from aluminum isopropoxide, a related alkoxide, has demonstrated their potential for dielectric applications. For instance, films prepared by a sol-gel spin-coating process were found to be uniform, dense, and crack-free. gncl.cn Electrical characterization of these films revealed a low leakage current density of approximately 9.0×10-6 A/cm2 at an electric field strength of 0.5 MV/cm, and a breakdown electric field in the range of 2.0-3.0 MV/cm. gncl.cn Another study on sol-gel derived alumina films reported a breakdown electric field of around 1.2 MV/cm. worldscientific.com

The use of this compound as a precursor can offer advantages in controlling the hydrolysis and condensation rates due to the chelating effect of the ether linkages in the ethoxyethoxyethoxide ligand. This control can lead to more uniform and defect-free films, which is crucial for their performance as dielectric or resistive layers. The presence of these functional groups can also influence the microstructure and surface morphology of the resulting alumina films.

Below is an interactive data table summarizing the electrical properties of sol-gel derived aluminum oxide films, which are representative of what could be achieved using this compound as a precursor.

PropertyValueElectric Field StrengthReference
Leakage Current Density9.0x10⁻⁶ A/cm²0.5 MV/cm gncl.cn
Breakdown Electric Field2.0-3.0 MV/cmN/A gncl.cn
Breakdown Electric Field~1.2 MV/cmN/A worldscientific.com

Development of Metal-Organic Frameworks (MOFs)

This compound can be employed as a precursor for the synthesis of aluminum-based Metal-Organic Frameworks (Al-MOFs). Al-MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis, valued for their high thermal and chemical stability. digitellinc.com

Strategies for Incorporating Aluminum Alkoxides into MOF Architectures

The synthesis of Al-MOFs typically involves the reaction of an aluminum source with an organic linker. Aluminum alkoxides, including this compound, are effective aluminum sources. A robust, single-step synthesis route for various Al-MOFs using aluminum isopropoxide has been demonstrated, yielding highly crystalline products with high yields (>90%). researchgate.net This approach avoids the formation of salt by-products, simplifying the purification process. researchgate.net

The use of functionalized alkoxides like this compound can provide a means to modulate the reaction kinetics during MOF formation. The ether groups in the ethoxyethoxyethoxide ligand can influence the hydrolysis and condensation of the aluminum precursor, which can affect the nucleation and growth of the MOF crystals. This can be a strategy to control the size, morphology, and defect density of the resulting MOF.

Tunable Porosity and Functionalization of Al-MOFs

The porosity of Al-MOFs is a critical feature that determines their performance in various applications. The choice of the organic linker is the primary determinant of the pore size and topology of the MOF. However, the aluminum precursor can also play a role. The use of this compound could potentially lead to the incorporation of ethoxyethoxy groups within the MOF structure, either as defects or as unreacted ligands. These functional groups could then be used to modify the surface properties of the pores, for example, by making them more hydrophilic, which could be advantageous for applications such as water adsorption.

The characteristics of water vapor adsorption are dependent on the structure, porosity, and functional groups of the material. nih.gov By tuning the synthesis conditions, including the choice of aluminum precursor, it is possible to create MOF-derived carbons with tailored pore sizes and surface functionalities. While specific studies on this compound are limited, the principle of using functionalized precursors to tune MOF properties is well-established in the field.

Role in Hybrid Inorganic-Organic Materials

This compound is a suitable precursor for the synthesis of hybrid inorganic-organic materials. These materials combine the properties of both inorganic components (e.g., durability, thermal stability from the alumina network) and organic components (e.g., flexibility, functionality).

The sol-gel process is a versatile method for creating these hybrid materials. In this process, the this compound acts as the inorganic precursor. The organic component can be introduced in several ways. For instance, the ethoxyethoxyethoxide ligands themselves can be considered an organic component that modifies the inorganic network. Alternatively, other organic molecules can be added to the sol-gel reaction, which can then be incorporated into the final material.

The ether linkages in the ethoxyethoxyethoxide ligand can play a crucial role in bridging the inorganic and organic phases, leading to a more homogeneous and stable hybrid material. These functional groups can interact with the organic components through hydrogen bonding or other non-covalent interactions, influencing the final structure and properties of the hybrid material. The development of such hybrid materials opens up possibilities for new "smart" materials with tailored properties for a wide range of applications. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Improved Atom Economy

The traditional synthesis of aluminum alkoxides often involves the direct reaction of aluminum metal with the corresponding alcohol, a process that can be energy-intensive and may not align with the principles of green chemistry. google.comgoogleapis.com Future research must prioritize the development of new synthetic pathways for aluminum ethoxyethoxyethoxide that maximize atom economy and minimize waste.

Current research into "green synthesis" methods for other aluminum compounds, such as the use of biological extracts to produce aluminum oxide nanoparticles, provides a conceptual framework. nih.goviscientific.orgconfer.cz While not directly applicable, this approach highlights the trend towards more environmentally benign processes. For this compound, this could involve catalyst-assisted routes that operate under milder conditions or pathways that utilize bio-based starting materials. The goal is to develop methods that are not only efficient but also scalable and economically viable, reducing the environmental footprint associated with production. mdpi.comqingdaopengfeng.com

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthesis Route Potential Advantages Key Research Challenges
Direct Alcoholysis High purity product, well-established method. google.com High energy input, slow reaction rates, potential for side reactions.
Catalytic Alcoholysis Lower reaction temperatures, increased reaction rates. Catalyst selection, catalyst separation from the product, cost of catalyst.
Transesterification Use of alternative, potentially more sustainable alcohol sources. Achieving high conversion rates, separation of by-products.

| Sol-Gel Process | Control over purity and microstructure of derived materials. confer.czresearchgate.net | Multi-step process, potential for residual solvents. |

Exploration of this compound in Sustainable Chemical Processes

Aluminum compounds are recognized for their low toxicity and abundance, making them attractive candidates for sustainable chemical applications. d-nb.infoparallelap.com this compound, as a versatile precursor, is well-positioned to contribute to the development of greener chemical processes. Its potential lies in its use as a catalyst or catalyst precursor for reactions that are central to a circular economy.

Future research should explore its application in catalysis for biodegradable polymer production, such as the ring-opening polymerization of lactide. rsc.org Additionally, its role in transformations of biomass-derived molecules into value-added chemicals is a promising avenue. The compound's tunable solubility and reactivity could be leveraged to design catalytic systems that operate in environmentally friendly solvents, further enhancing the sustainability of the process. The broader push towards using earth-abundant metals like aluminum in catalysis supports this direction, aiming to replace more toxic or expensive heavy metals. d-nb.inforice.edu

Advanced In-Situ Spectroscopic Studies of Reaction Mechanisms

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its performance in catalytic and materials synthesis applications. Advanced in-situ spectroscopic techniques are powerful tools for probing these mechanisms under real reaction conditions.

Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the coordination environment of the aluminum center and the transformation of the alkoxy ligands during a reaction. researchgate.nettue.nlresearchgate.net For instance, in-situ FTIR could track the binding of a substrate molecule to the aluminum center, while 27Al NMR could provide insights into changes in the coordination geometry of the aluminum atom. researchgate.net Such studies would allow researchers to identify key reactive intermediates and transition states, which is essential for the rational design of more efficient catalysts and more controlled materials synthesis processes. researchgate.net

Table 2: Potential In-Situ Spectroscopic Techniques for Mechanistic Studies

Technique Information Gained Potential Application for this compound
FTIR Spectroscopy Vibrational modes of functional groups, ligand binding. nih.gov Monitoring ligand exchange and substrate coordination during catalysis.
Raman Spectroscopy Molecular vibrations, structural information. researchgate.net Characterizing the structure of catalytic species on a support surface.
27Al NMR Spectroscopy Aluminum coordination environment and geometry. rsc.orgresearchgate.net Elucidating solution-state structures and dynamic equilibria.

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure around the aluminum center. | Determining bond distances and coordination numbers in amorphous materials. |

Design of Next-Generation Catalytic Systems

Aluminum alkoxides have a history as catalysts, notably in reactions like the Meerwein-Ponndorf-Verley (MPV) reduction. d-nb.info The unique structure of this compound offers the potential to design next-generation catalytic systems with enhanced activity, selectivity, and stability. By using this compound as a precursor, highly dispersed aluminum oxide-based catalysts can be prepared on various supports. nih.gov

Future research should focus on leveraging the distinct properties of the ethoxyethoxyethoxide ligands to control the formation of active sites during catalyst preparation. For example, the thermal decomposition of the precursor could be controlled to generate alumina (B75360) phases with specific surface areas and pore structures, which are critical for catalytic performance. researchgate.net Furthermore, the precursor could be used in the synthesis of mixed-metal oxide catalysts, where the presence of aluminum can enhance the catalytic properties of other metals. nih.gov The development of these new catalytic systems is a key step towards more efficient and sustainable chemical production.

Integration into Multifunctional Materials for Advanced Applications

The integration of aluminum compounds into advanced materials is a rapidly growing field. uci.edu this compound is a promising precursor for the synthesis of multifunctional materials due to its potential to form hybrid organic-inorganic structures and nanostructured aluminum oxides. researchgate.net

Future opportunities lie in its use in the fabrication of protective coatings, advanced ceramics, and functional nanocomposites. researchgate.net For example, through sol-gel processing, it could be used to create thin films with tailored refractive indices for optical applications or as a binder in the formation of ceramic matrix composites. Its integration into polymer matrices could lead to nanocomposites with improved thermal stability and mechanical properties. researchgate.net The ability to form alumina (aluminum oxide) upon hydrolysis and calcination also opens doors for applications in electronics and energy storage, where alumina is valued for its dielectric properties and chemical stability. researchgate.netresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing aluminum ethoxyethoxyethoxide, and how can purity be ensured?

Synthesis typically involves controlled alkoxylation of aluminum precursors under inert conditions. For example, reacting aluminum chloride with ethoxyethoxyethanol in anhydrous solvents (e.g., toluene) under nitrogen, followed by distillation or recrystallization. Purity verification requires elemental analysis , ¹H/²⁷Al NMR (to confirm ligand coordination), and FT-IR (to detect residual hydroxyl groups). Storage in moisture-free, argon-filled containers at –20°C is critical to prevent hydrolysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • X-ray crystallography : Resolves molecular structure and coordination geometry.
  • ²⁷Al NMR : Probes aluminum’s local electronic environment (e.g., tetrahedral vs. octahedral coordination).
  • FT-IR : Identifies ethoxyethoxy ligand vibrations (C-O stretching at 1050–1150 cm⁻¹) and absence of Al-OH bonds.
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and oligomeric species .

Q. How should this compound be stored to maintain stability?

Store under argon or nitrogen in flame-sealed ampules or Schlenk flasks. Avoid exposure to moisture or oxygen, as hydrolysis produces aluminum hydroxide and ethoxyethanol. Purity degradation can be monitored via periodic NMR or Karl Fischer titration .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic efficiencies of this compound?

Systematic reviews (e.g., following PRISMA guidelines ) are recommended to analyze data discrepancies. Steps include:

  • Meta-analysis of reaction conditions (temperature, solvent, substrate ratios).
  • Sensitivity testing : Assess impurity effects (e.g., residual chloride) using controlled doping experiments.
  • Computational modeling (DFT) to predict catalytic pathways and compare with experimental kinetics .

Q. What methodologies are recommended for analyzing ligand exchange dynamics in this compound?

  • Variable-temperature NMR : Track ligand dissociation/association rates.
  • Isotopic labeling : Use deuterated ethoxyethoxy ligands to study exchange mechanisms via ²H NMR.
  • Kinetic profiling : Monitor reactions under pseudo-first-order conditions with stopped-flow UV-Vis or in-situ IR .

Q. How to design experiments investigating the compound’s reactivity in esterification or polymerization?

  • Controlled atmosphere reactors : Use gloveboxes or Schlenk lines to exclude moisture.
  • In-situ monitoring : Employ Raman spectroscopy or gas chromatography (GC) to track reaction progress.
  • Comparative studies : Benchmark against other aluminum alkoxides (e.g., aluminum isopropoxide) to isolate ethoxyethoxy ligand effects .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in this compound-based studies?

  • Detailed experimental logs : Document solvent drying methods, reagent stoichiometry, and inert gas flow rates.
  • Supplementary data : Share raw NMR/IR spectra, crystallographic files, and kinetic datasets (aligned with Beilstein Journal guidelines ).
  • Collaborative validation : Cross-check results with independent labs using identical synthesis protocols .

Q. What statistical approaches resolve conflicting data on the compound’s thermal stability?

  • Thermogravimetric analysis (TGA) : Compare decomposition profiles across multiple batches.
  • Multivariate analysis : Identify correlations between impurity levels (e.g., residual solvents) and stability.
  • Error-source mapping : Classify variability into experimental (e.g., heating rates) vs. synthetic (e.g., ligand ratios) factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.